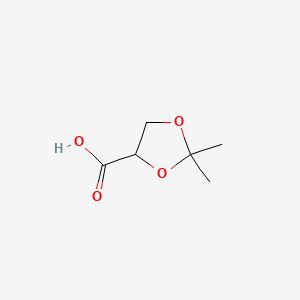

2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

Overview

Description

2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid is a chemical compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 . The compound is typically a white to yellow sticky oil to solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . The physical form of the compound is described as a white to yellow sticky oil to solid .Scientific Research Applications

Antifungal and Antibacterial Activities

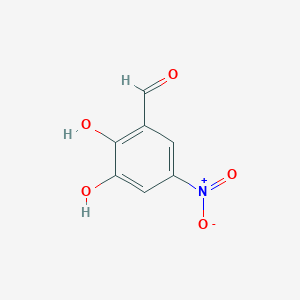

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid derivatives exhibit significant antimicrobial activities. A study by Begum et al. (2019) synthesized various chiral derivatives from L-tartaric acid and tested their effectiveness against different bacterial and fungal strains. The compounds synthesized included ethyl 2,2-dimethyl-5-(phenylcarbamoyl)-1,3-dioxolane-4-carboxylate and others, demonstrating notable antimicrobial properties (Begum et al., 2019).

Synthon for α,γ-Diketoacid Derivatives

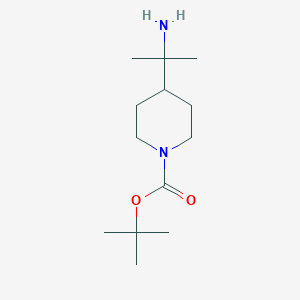

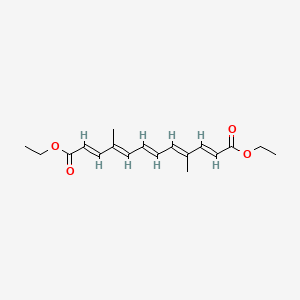

(Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one, a derivative of this compound, serves as a versatile synthon for the synthesis of selectively protected α,γ-diketoacid derivatives. This was demonstrated in research by Banville et al. (2010), where it was used to prepare various ester, amide, and aryl derivatives (Banville et al., 2010).

Chirality Determination in Primary Amines

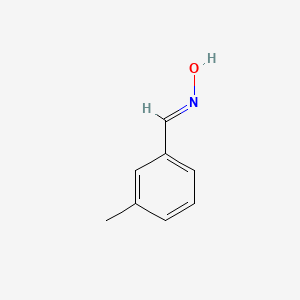

Shim and Choi (2010) utilized derivatives of this compound for determining the absolute configuration of primary amines. The study synthesized compounds like 2,2-Diphenyl-[1,3]dioxolane-4,5-dicarboxylic acid (DPD) and used them to differentiate (1)H chemical shift values in alpha-chiral primary amines, aiding in chirality determination (Shim & Choi, 2010).

Esterification in Selective Synthesis

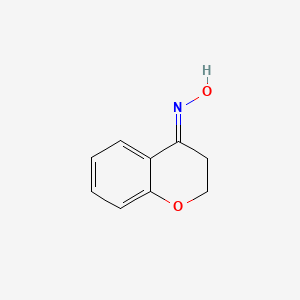

Wang et al. (2012) investigated the use of an oxyma derivative, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, for selective esterifications of primary alcohols. The derivative proved effective in esterifying a range of carboxylic acids with primary alcohols, showcasing its utility in synthesis processes (Wang et al., 2012).

Applications in Olfactory Properties and Perfumery

Kraft et al. (2010) explored the use of 1,3-dioxolane derivatives in perfumery. The study synthesized compounds like (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one from dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate, highlighting its intense marine, spicy-vanillic odor. This research signifies the potential use of these derivatives in developing novel fragrances (Kraft et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse depending on the final compound it contributes to.

Mode of Action

It’s known to be used in the synthesis of various compounds , indicating that its interaction with targets would depend on the context of the final compound it’s incorporated into.

Biochemical Pathways

It’s known to be a building block in the synthesis of various complex molecules , suggesting that the affected pathways could be diverse depending on the final compound it contributes to.

Pharmacokinetics

As a building block in the synthesis of various complex molecules , its pharmacokinetic properties would likely depend on the characteristics of the final compound it’s incorporated into.

Result of Action

As a building block in the synthesis of various complex molecules , its effects would likely depend on the characteristics of the final compound it’s incorporated into.

Action Environment

As a building block in the synthesis of various complex molecules , these aspects would likely depend on the characteristics of the final compound it’s incorporated into.

properties

IUPAC Name |

2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPFVBLDYBXHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977665 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62075-55-2 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

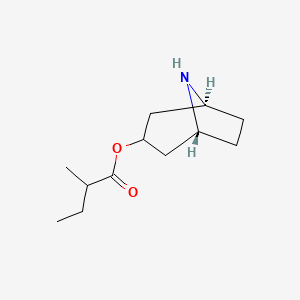

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)